1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one can be achieved through various methods. One common approach is a one-pot, three-component, and solvent-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. This process yields the corresponding piperidine-substituted chalcone derivatives in high yields and shorter reaction times . The reaction conditions are optimized to avoid the use of hazardous organic solvents, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-(piperidin-1-yl)prop-2-en-1-one: This compound has a piperidine ring instead of a quinoline ring, leading to different biological activities.
1-Phenyl-3-(pyrrolidin-1-yl)prop-2-en-1-one: This compound contains a pyrrolidine ring, which also results in distinct biological properties. The uniqueness of this compound lies in its quinoline ring, which imparts specific biological activities and makes it a valuable compound for medicinal chemistry.
Eigenschaften
CAS-Nummer |
119118-42-2 |
---|---|
Molekularformel |
C18H13NO |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
1-phenyl-3-quinolin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H13NO/c20-18(15-7-2-1-3-8-15)13-12-16-11-10-14-6-4-5-9-17(14)19-16/h1-13H |
InChI-Schlüssel |
MISUEOPRLQANBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.